3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile
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Overview
Description
3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C11H11N3 and a molecular weight of 185.22 g/mol . This compound is part of the quinoxaline family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of bromomalononitrile with benzene-1,2-diamine under microwave irradiation, yielding the desired product in excellent yield . Another method includes the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, and ketoesters .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry principles to ensure environmentally friendly processes. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions with different nucleophiles to form various substituted quinoxalines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has been studied for its potential as an insecticidal agent against pests like Aphis craccivora.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). These receptors are widely dispersed throughout the nervous system and play a role in regulating physiological functions and pathophysiological processes . The compound’s insecticidal activity is attributed to its ability to bind to these receptors, disrupting normal neurotransmission and leading to insect death .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1,4-dihydroquinoxaline-2-carbonitrile
- 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide
- 3,6,7-Trimethylquinoxaline-2-carboxamide-1,4-di-N-oxide
Uniqueness
3-Ethyl-3,4-dihydroquinoxaline-2-carbonitrile stands out due to its unique ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and agrochemical research .
Properties
CAS No. |
63536-42-5 |
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Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-ethyl-3,4-dihydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-2-8-11(7-12)14-10-6-4-3-5-9(10)13-8/h3-6,8,13H,2H2,1H3 |
InChI Key |
CHMVLGHCAGRCQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NC2=CC=CC=C2N1)C#N |
Origin of Product |
United States |
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